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molecular formula C14H8F4N2O B8287724 2-[4-Fluoro-3-(trifluoromethyl)anilino]benzoxazole

2-[4-Fluoro-3-(trifluoromethyl)anilino]benzoxazole

Cat. No. B8287724
M. Wt: 296.22 g/mol
InChI Key: JMQKFFVTZOVYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04088770

Procedure details

To a solution of 17.9 g. (0.1 mole) of 4-fluoro-3-(trifluoromethyl)aniline in 200 ml. of tetrahydrofuran was added dropwise 15.4 g. (0.1 mole) of 2-chlorobenzoxazole in 150 ml. of tetrahydrofuran with vigorous agitation. Following the addition, the reaction mixture was heated on a steam bath under reflux for 16 hours. Then the tetrahydrofuran solvent was removed by distillation under vacuum, and 100 ml. of water was added to the residue. The residue was an oily liquid which solidified on the addition of the water. The residue was removed by filtration and dried in vacuo. The dried residue was dissolved in a minimum amount of warm acetone, and about 200 ml. of water was added to the solution, resulting in the crystallization of the reaction product. The precipitate was filtered and dried and 24.5 g. of 2-[4-fluoro-3-(trifluoromethyl)anilino]benzoxazole having a melting point of 190°-191° C. was recovered.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].Cl[C:14]1[O:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1>O1CCCC1>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14]2[O:15][C:16]3[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=3[N:18]=2)=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)C(F)(F)F
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Then the tetrahydrofuran solvent was removed by distillation under vacuum, and 100 ml
ADDITION
Type
ADDITION
Details
of water was added to the residue
ADDITION
Type
ADDITION
Details
solidified on the addition of the water
CUSTOM
Type
CUSTOM
Details
The residue was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The dried residue was dissolved in a minimum amount of warm acetone, and about 200 ml
ADDITION
Type
ADDITION
Details
of water was added to the solution
CUSTOM
Type
CUSTOM
Details
resulting in the crystallization of the reaction product
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
of 2-[4-fluoro-3-(trifluoromethyl)anilino]benzoxazole having a melting point of 190°-191° C. was recovered

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(NC=2OC3=C(N2)C=CC=C3)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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